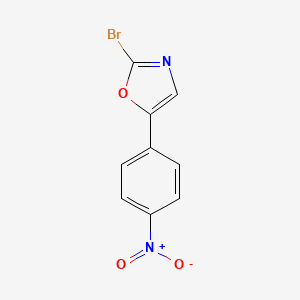
2-(2-bromo-3,4-dimethoxyphenyl)acetyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-bromo-3,4-dimethoxyphenyl)acetyl chloride is an organic compound with the molecular formula C10H10BrClO3 It is a derivative of acetyl chloride, where the acetyl group is substituted with a 2-bromo-3,4-dimethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-3,4-dimethoxyphenyl)acetyl chloride typically involves the reaction of 2-bromo-3,4-dimethoxybenzene with acetyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The general reaction scheme is as follows:
2-bromo-3,4-dimethoxybenzene+acetyl chlorideAlCl32-(2-bromo-3,4-dimethoxyphenyl)acetyl chloride
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-bromo-3,4-dimethoxyphenyl)acetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acetyl chloride group is highly reactive towards nucleophiles, leading to the formation of various substituted products.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the acetyl chloride group under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium is used for oxidation reactions.
Major Products Formed
Nucleophilic Substitution: Substituted amides, esters, and thioesters.
Reduction: 2-(3,4-dimethoxyphenyl)acetyl chloride.
Oxidation: 2-(2-bromo-3,4-dimethoxyphenyl)acetic acid.
Aplicaciones Científicas De Investigación
2-(2-bromo-3,4-dimethoxyphenyl)acetyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: Potential precursor for the synthesis of drugs with anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2-bromo-3,4-dimethoxyphenyl)acetyl chloride involves its reactivity towards nucleophiles and electrophiles. The acetyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substituted products. The bromine atom can participate in halogen exchange reactions, further diversifying the compound’s reactivity.
Comparación Con Compuestos Similares
Similar Compounds
2-(3,4-dimethoxyphenyl)acetyl chloride: Lacks the bromine atom, leading to different reactivity and applications.
2-bromo-3,4-dimethoxybenzaldehyde: Contains an aldehyde group instead of an acetyl chloride group, resulting in different chemical behavior.
3,4-dimethoxyphenylacetic acid: The carboxylic acid derivative of the compound, with distinct properties and uses.
Uniqueness
2-(2-bromo-3,4-dimethoxyphenyl)acetyl chloride is unique due to the presence of both bromine and acetyl chloride functional groups, which confer a combination of reactivity patterns not found in similar compounds. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C10H10BrClO3 |
|---|---|
Peso molecular |
293.54 g/mol |
Nombre IUPAC |
2-(2-bromo-3,4-dimethoxyphenyl)acetyl chloride |
InChI |
InChI=1S/C10H10BrClO3/c1-14-7-4-3-6(5-8(12)13)9(11)10(7)15-2/h3-4H,5H2,1-2H3 |
Clave InChI |
XOFSOJSBLOBNSQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)CC(=O)Cl)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


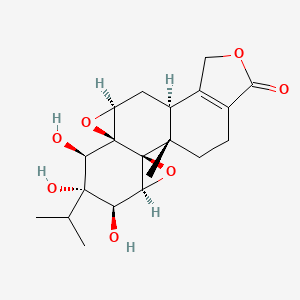
![[2,3'-Bipyridine]-5,6'-diamine](/img/structure/B12953138.png)
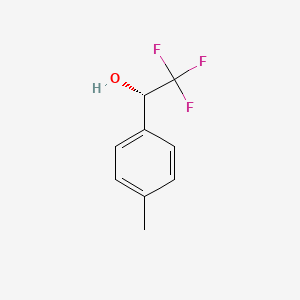
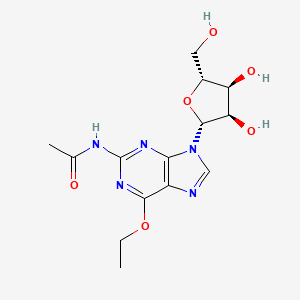
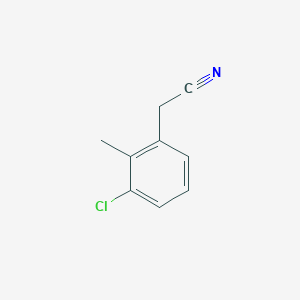
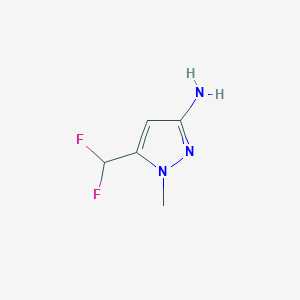
![2-Amino-7-{[(3r,4r)-3-Hydroxy-4-(Hydroxymethyl)pyrrolidin-1-Yl]methyl}-3,5-Dihydro-4h-Pyrrolo[3,2-D]pyrimidin-4-One](/img/structure/B12953190.png)
![2-(3-acetylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12953194.png)
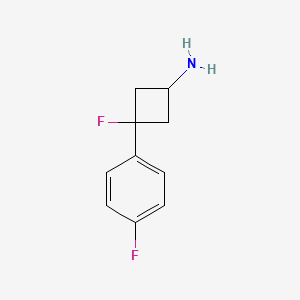
![Sodium 8-methoxy-2-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-9-yl phosphate](/img/structure/B12953199.png)


![Rel-5-benzyl 1-ethyl (1S,3R)-5-azaspiro[2.5]octane-1,5-dicarboxylate](/img/structure/B12953224.png)
